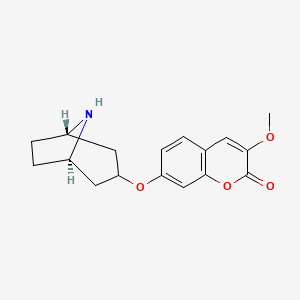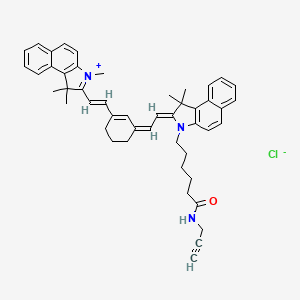
Cy7.5 alkyne (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cy7.5 alkyne (chloride) is a dye derivative of Cyanine 7.5, containing a sulfonate ion and an alkyne functional group . Cyanine 7.5 is a near-infrared fluorescent dye commonly used for biolabeling and cell imaging . The alkyne functional group of Cy7.5 alkyne (chloride) allows it to react with molecules containing azide functional groups to form covalent bonds . This property makes it particularly useful for tracking biological molecules such as proteins and antibodies in biological samples .
Preparation Methods
The synthesis of Cy7.5 alkyne (chloride) involves the incorporation of an alkyne functional group into the Cyanine 7.5 dye structure. One common method for preparing alkynes is through double elimination from a dihaloalkane . This process typically uses alkoxide bases at high temperatures, resulting in the formation of the alkyne group . Industrial production methods for Cy7.5 alkyne (chloride) would likely involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Cy7.5 alkyne (chloride) undergoes several types of chemical reactions, primarily involving its alkyne functional group. This reaction is typically carried out under mild conditions, making it suitable for use with sensitive biological molecules . The major products of these reactions are bioconjugates, where Cy7.5 alkyne (chloride) is covalently attached to proteins, antibodies, or other biomolecules .
Scientific Research Applications
Cy7.5 alkyne (chloride) has a wide range of applications in scientific research. In chemistry, it is used as a fluorescent probe for studying molecular interactions and dynamics . In biology and medicine, it is employed for biolabeling and cell imaging, allowing researchers to track the location and movement of specific biomolecules within cells and tissues . Its near-infrared fluorescence makes it particularly useful for in vivo imaging, as it can penetrate deeper into tissues compared to visible light . Additionally, Cy7.5 alkyne (chloride) is used in drug development and diagnostics, where it helps in the visualization of drug distribution and the identification of disease markers .
Mechanism of Action
The mechanism of action of Cy7.5 alkyne (chloride) is based on its ability to form covalent bonds with azide-containing molecules through click chemistry . This reaction is highly specific and efficient, allowing for precise labeling of target biomolecules . Once bound to a biomolecule, Cy7.5 alkyne (chloride) emits near-infrared fluorescence when excited by light of a specific wavelength . This fluorescence can be detected and measured, providing valuable information about the location and behavior of the labeled biomolecule .
Comparison with Similar Compounds
Cy7.5 alkyne (chloride) is part of the Cyanine dye family, which includes other compounds such as Cy3, Cy3.5, Cy5, Cy5.5, and Cy7 . These dyes differ in the length of their polymethine bridge, which affects their absorbance and fluorescence properties . Cy7.5 alkyne (chloride) is unique in its near-infrared fluorescence and its ability to form covalent bonds with azide-containing molecules . This makes it particularly suitable for applications requiring deep tissue imaging and stable bioconjugation .
Properties
Molecular Formula |
C48H52ClN3O |
|---|---|
Molecular Weight |
722.4 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C48H51N3O.ClH/c1-7-31-49-44(52)22-9-8-14-32-51-41-28-26-37-19-11-13-21-39(37)46(41)48(4,5)43(51)30-24-35-17-15-16-34(33-35)23-29-42-47(2,3)45-38-20-12-10-18-36(38)25-27-40(45)50(42)6;/h1,10-13,18-21,23-30,33H,8-9,14-17,22,31-32H2,2-6H3;1H |
InChI Key |
BEKYZMBPLUHVRG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C/C(=C\C=C/5\C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)/CCC4)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


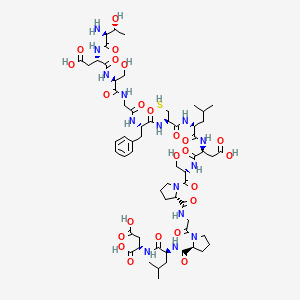
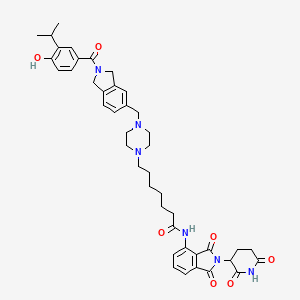
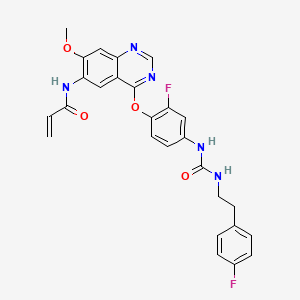
![2-[[(Z)-1-anilino-1-oxido-3-oxobut-1-en-2-yl]diazenyl]-4-sulfamoylphenolate;cobalt(2+);hydron](/img/structure/B12376027.png)
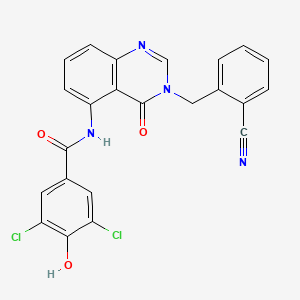
![(E)-N-hydroxy-3-[4-[(quinolin-2-ylmethylamino)methyl]phenyl]prop-2-enamide](/img/structure/B12376040.png)
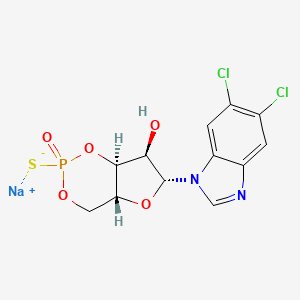
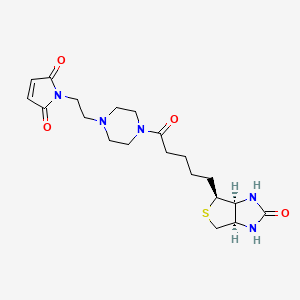
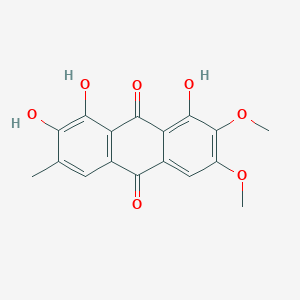
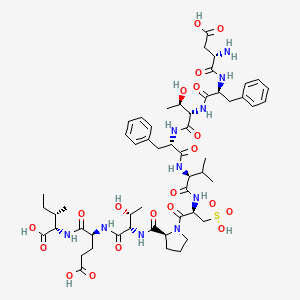
![[9-(6-hydrazinyl-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid](/img/structure/B12376060.png)
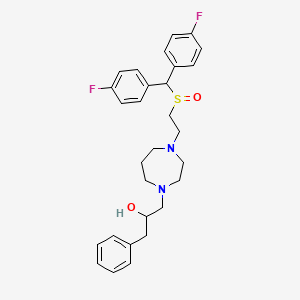
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)
